molecular formula C22H12Cl4F3N3O B2636411 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} CAS No. 303985-18-4

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B2636411
CAS No.: 303985-18-4
M. Wt: 533.15
InChI Key: NNUNNNRAVMGMOE-NDZAJKAJSA-N
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Description

The compound “1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains dichlorobenzyl and dichlorophenyl groups, which are commonly seen in various synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and halogen substituents . The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring and the dichlorobenzyl and dichlorophenyl groups . The hydrazone linkage could also potentially be involved in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and halogen substituents could affect its solubility, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Characterization

  • Aromatic hydrazones, including compounds similar to the specified chemical, have been synthesized and characterized, showing potential for applications in material science and chemistry. Kumar, S. Biju, and V. Sadasivan (2018) synthesized a new aromatic hydrazone with interesting properties, suggesting potential in various applications (Kumar et al., 2018).

Antioxidant and Antimicrobial Properties

  • Studies have explored the antioxidant and antimicrobial activities of compounds structurally related to the specified chemical, indicating their potential use in pharmacology and biochemistry. This includes research on the antioxidant properties of hydrazone compounds and their antimicrobial activities, as investigated by Kumar, Biju, and Sadasivan (Kumar et al., 2018).

Photolytic Behavior and UV Absorption

  • The photolytic behavior of related hydrazone compounds has been studied, suggesting potential applications in photoprotection and materials science. Dimitrijević et al. (2016) investigated the photolytic behavior of 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], which could inform applications in UV absorption and photoprotection (Dimitrijević et al., 2016).

Structural Studies and Molecular Interactions

  • The molecular and crystal structures of related compounds have been extensively studied, providing insights into their chemical behavior and potential applications in material science. This includes work by Karalı et al. (2013), who synthesized and analyzed the structures of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones (Karalı et al., 2013).

Polymorphism and Chemical Properties

  • The polymorphic nature of similar hydrazone compounds has been explored, which is relevant for pharmaceutical and material science applications. Research by Dwivedi and Das (2018) on bis-hydrazone compounds demonstrates the diversity of polymorphic forms and their implications (Dwivedi & Das, 2018).

Future Directions

Future research on this compound could involve investigating its synthesis, its physical and chemical properties, and any potential biological activity. This could involve both experimental studies and computational modeling .

Mechanism of Action

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl4F3N3O/c23-14-6-5-11(7-15(14)24)10-32-18-4-2-1-3-13(18)19(21(32)33)30-31-20-16(25)8-12(9-17(20)26)22(27,28)29/h1-9,33H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTWQMHDTYTMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=C(C=C(C=C4Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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